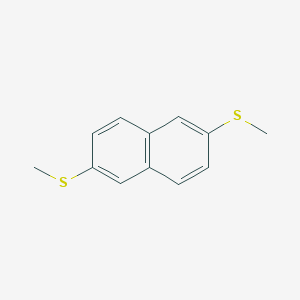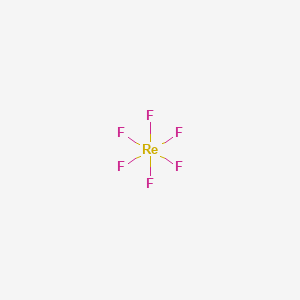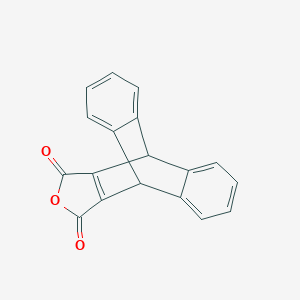
9,10-Dihydro-9,10(3',4')-furanoanthracene-12,14-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
9,10-Dihydro-9,10(3',4')-furanoanthracene-12,14-dione is a chemical compound with the molecular formula C18H10O3. It is known for its rigid structure and unique chemical properties, making it a valuable compound in various scientific research fields .
準備方法
The synthesis of 9,10-Dihydro-9,10(3',4')-furanoanthracene-12,14-dione typically involves a Diels-Alder reaction between anthracene and maleic anhydride. The reaction is carried out by grinding the reactants at a temperature of 60-65°C for a few minutes, resulting in the formation of the desired product . Industrial production methods may vary, but the Diels-Alder reaction remains a common approach due to its efficiency and simplicity .
化学反応の分析
9,10-Dihydro-9,10(3',4')-furanoanthracene-12,14-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
9,10-Dihydro-9,10(3',4')-furanoanthracene-12,14-dione has several scientific research applications:
作用機序
The mechanism by which 9,10-Dihydro-9,10(3',4')-furanoanthracene-12,14-dione exerts its effects involves its ability to form strong charge-assisted hydrogen bonds and other interactions with target molecules. These interactions can influence the behavior and properties of the target molecules, leading to various effects .
類似化合物との比較
Similar compounds to 9,10-Dihydro-9,10(3',4')-furanoanthracene-12,14-dione include:
- cis-9,10-Dihydro-9,10-ethanoanthracene-11,12-dicarboxylic acid anhydride
- trans-9,10-Dihydro-9,10-ethanoanthracene-11,12-dicarboxylic acid
- trans-dimethyl 9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboxylate
These compounds share similar structural features but differ in their specific chemical properties and applications. The unique rigidity and selectivity of this compound make it particularly valuable in host-guest chemistry and other specialized applications .
特性
CAS番号 |
1625-83-8 |
|---|---|
分子式 |
C18H10O3 |
分子量 |
274.3 g/mol |
IUPAC名 |
17-oxapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13,15(19)-heptaene-16,18-dione |
InChI |
InChI=1S/C18H10O3/c19-17-15-13-9-5-1-2-6-10(9)14(16(15)18(20)21-17)12-8-4-3-7-11(12)13/h1-8,13-14H |
InChIキー |
QJHKAOSKFASRQJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C3C4=CC=CC=C4C(C2=C1)C5=C3C(=O)OC5=O |
正規SMILES |
C1=CC=C2C3C4=CC=CC=C4C(C2=C1)C5=C3C(=O)OC5=O |
Key on ui other cas no. |
1625-83-8 |
同義語 |
9,10-Dihydro-9,10-ethenoanthracene-11,12-dicarboxylic anhydride |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[(2S)-2-hydroxy-3-(4-hydroxynaphthalen-1-yl)oxypropyl]-propan-2-ylazanium;chloride](/img/structure/B158470.png)
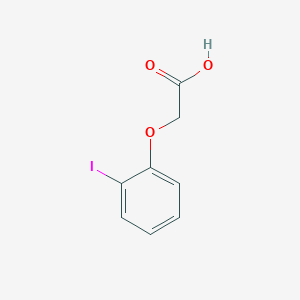
![3,5-Bis[acetyl(methyl)amino]-2,4,6-triiodobenzoic acid](/img/structure/B158477.png)
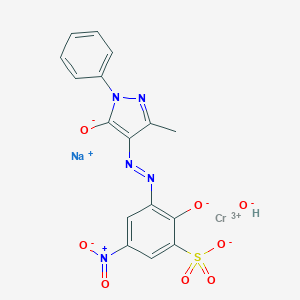



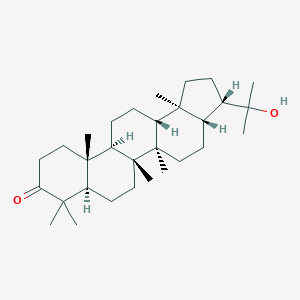

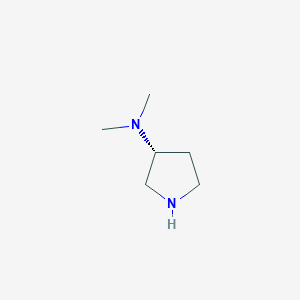

![[D-Lys3]-GHRP-6](/img/structure/B158493.png)
